7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9-8(2-3-10-6)7(5-12)4-11-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZYBAYTZXURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Pyrrolo 2,3 C Pyridine 3 Carbaldehydes
De Novo Ring System Construction of Pyrrolo[2,3-c]pyridines
The assembly of the 6-azaindole (B1212597) framework can be achieved through various strategies, primarily involving the formation of either the pyrrole (B145914) or the pyridine (B92270) ring onto a pre-existing complementary ring.
Building the five-membered pyrrole ring onto a pyridine precursor is a common and effective approach for synthesizing the pyrrolo[2,3-c]pyridine core. Two notable methods in this category are the Bartoli synthesis and Sonogashira coupling followed by cyclization.
The Bartoli indole (B1671886) synthesis is a powerful method for creating indole and azaindole structures from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com This reaction has been successfully applied to substituted nitropyridines to generate 4-azaindoles and 6-azaindoles. wikipedia.org The synthesis requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com The reaction proceeds through the formation of a nitroso intermediate, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement which is facilitated by steric bulk at the ortho position. wikipedia.orgjk-sci.com However, the application of the Bartoli reaction for azaindole synthesis can result in low yields and often requires a significant excess of the Grignard reagent. researchgate.netmdpi.com
Table 1: Bartoli Synthesis for 6-Azaindoles
| Starting Material | Reagent | Key Features | Outcome | Citations |
| ortho-Substituted 3-nitropyridine | Vinyl Grignard Reagent | Forms pyrrole ring on pyridine core. Requires 3 eq. of Grignard. | Substituted 6-azaindole | wikipedia.org, researchgate.net |
| 2-Chloro-3-nitropyridine | Vinylmagnesium bromide | Yields can be moderate. | 7-Chloro-6-azaindole | researchgate.net |
Another significant strategy involves the Sonogashira cross-coupling reaction , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orgscirp.org This method can be adapted to synthesize the pyrrolo[2,3-c]pyridine core by coupling a terminal alkyne with a suitably substituted halopyridine, such as an amino-bromopyridine, followed by an intramolecular cyclization to form the pyrrole ring. scirp.org This two-step sequence provides a versatile route to various functionalized azaindoles.
Intramolecular cyclization reactions are fundamental to forming the bicyclic 6-azaindole system. A recently disclosed method involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. chemrxiv.org In this approach, treatment of the substituted pyridine with trifluoroacetic anhydride (B1165640) (TFAA) triggers a cyclization event to form the 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole scaffold efficiently and on a scalable level. chemrxiv.org This demonstrates a strategy where the pyridine ring serves as the foundation for the annulation of the pyrrole ring.
Table 2: Cyclization Strategy for 6-Azaindole Synthesis
| Precursor | Reagent | Reaction Type | Product | Citations |
| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | Electrophilic [4+1]-cyclization | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | chemrxiv.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a highly efficient tool in heterocyclic synthesis. osi.lv This strategy offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes. While specific examples of MCRs for the direct synthesis of the pyrrolo[2,3-c]pyridine skeleton are not as prevalent as for other isomers like pyrrolo[2,3-d]pyrimidines, the principles are applicable. osi.lvscielo.org.mx Such reactions typically involve the carefully orchestrated assembly of fragments that ultimately cyclize to form the desired bicyclic core, representing a promising avenue for the diversity-oriented synthesis of 6-azaindole derivatives.
Targeted Functionalization and Late-Stage Diversification
Once the pyrrolo[2,3-c]pyridine core is assembled, the introduction of specific functional groups at desired positions is necessary to arrive at the target compound.
The synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde requires the presence of a methyl group at the C7 position of the 6-azaindole nucleus. The direct, regioselective C-H methylation of the pyridine portion of an azaindole scaffold is a significant synthetic challenge. nih.gov Developing procedures for the C-H functionalization of the six-membered ring in 6,5-fused heterocyclic systems is an emerging area of research, but methods are still limited. nih.gov
Consequently, the 7-methyl group is most commonly introduced by utilizing a starting material that already contains the methyl substituent in the correct position. For instance, in a de novo construction such as the Bartoli synthesis, one would start with a 2-substituted-4-methyl-3-nitropyridine to ensure the methyl group is incorporated at the desired C7 position of the final 6-azaindole product. This precursor-based approach circumvents the challenges of late-stage regioselective C-H functionalization.
The introduction of a carbaldehyde group at the 3-position of the pyrrole ring is a key step. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemtube3d.com
This electrophilic substitution reaction proceeds by the formation of a chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich 3-position of the pyrrolo[2,3-c]pyridine ring. wikipedia.orgchemtube3d.com The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 3-carbaldehyde. chemtube3d.com This method is widely used for the formylation of pyrroles and indoles and is directly applicable to the 6-azaindole system to produce the target aldehyde functionality. chemrxiv.orgijpcbs.com
Table 3: Vilsmeier-Haack Formylation
| Substrate | Reagents | Key Features | Product | Citations |
| 7-Methyl-1H-pyrrolo[2,3-c]pyridine | DMF, POCl₃ | Electrophilic aromatic substitution at the electron-rich C3 position. | This compound | ijpcbs.com, chemtube3d.com, wikipedia.org |
Strategies for N1-Position Functionalization and Derivatization
The functionalization of the N1-position of the pyrrolo[2,3-c]pyridine core is a critical step in modifying the compound's properties. Various strategies have been developed for the N-alkylation and N-arylation of related azaindole scaffolds, which are applicable to this compound.
One common approach involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by quenching with an electrophile. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) can effectively generate the corresponding sodium salt, which can then be reacted with a variety of alkylating agents, such as alkyl halides or tosylates, to yield N1-substituted products. The choice of base and solvent can significantly influence the regioselectivity of the alkylation, particularly in scaffolds with multiple nitrogen atoms.
Another strategy for N1-functionalization is the use of copper-catalyzed N-alkynylation. This method allows for the introduction of an alkynyl group at the N1-position, which can serve as a versatile handle for further transformations, such as click chemistry to introduce triazole moieties.
The table below summarizes various N1-functionalization strategies applicable to the pyrrolo[2,3-c]pyridine scaffold.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| N-Alkylation | NaH, Alkyl Halide, THF | N1-Alkyl-pyrrolo[2,3-c]pyridine | Good yields, wide range of alkyl groups can be introduced. |
| N-Alkynylation | CuI, DMAP, Terminal Alkyne | N1-Alkynyl-pyrrolo[2,3-c]pyridine | Mild reaction conditions, provides a handle for further reactions. |
| N-Arylation | Cu(OAc)₂, Arylboronic Acid, DBU, DCM | N1-Aryl-pyrrolo[2,3-c]pyridine | Chan-Lam coupling conditions, introduces aromatic diversity. |
Halogenation and Cross-Coupling Precursors for Scaffold Modification
Halogenation of the pyrrolo[2,3-c]pyridine scaffold is a key strategy for introducing functional handles that can be utilized in subsequent cross-coupling reactions to build molecular complexity. The regioselectivity of halogenation is crucial and can be directed by the existing substituents on the ring system.
For the 7-methyl-1H-pyrrolo[2,3-c]pyridine core, electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed to introduce a halogen atom, typically at the C3 position, which is activated by the pyrrole nitrogen. However, to obtain the 3-carbaldehyde derivative, a plausible synthetic route would involve the initial synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine, followed by a Vilsmeier-Haack formylation to introduce the aldehyde at the C3-position. ijpcbs.comrsc.orgorganic-chemistry.orgwikipedia.orgrsc.orgwikipedia.org Subsequent functionalization would then target other positions on the scaffold.
Once a halogenated pyrrolo[2,3-c]pyridine is obtained, it serves as a versatile precursor for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Catalytic Approaches in the Synthesis of Pyrrolo[2,3-c]pyridine Derivatives
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex heterocyclic compounds like pyrrolo[2,3-c]pyridine derivatives.
Palladium-Mediated Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolo[2,3-c]pyridine scaffold. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming C(sp)-C(sp²) bonds. nih.gov
In the context of this compound derivatives, a halogenated precursor, for instance, a bromo- or iodo-substituted analog, can be coupled with a variety of terminal alkynes under standard Sonogashira conditions. These conditions typically involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base in a suitable solvent. researchgate.net The reaction is highly tolerant of various functional groups, making it a valuable tool in the late-stage functionalization of complex molecules.
The table below outlines typical conditions for Sonogashira coupling reactions on related azaindole systems.
| Catalyst System | Base | Solvent | Temperature | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp. to 60 °C | Classic conditions, widely applicable. |
| Pd/C / PPh₃ / CuI | K₂CO₃ | Dioxane/Water | 90 °C | Heterogeneous catalyst, can be recycled. |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Air-stable precatalyst, copper-free. nih.gov |
Other Transition Metal Catalysis for C-C and C-N Bond Formation
Beyond palladium, other transition metals such as copper and rhodium have also been employed in the synthesis and functionalization of pyrrolopyridine scaffolds.
Copper-catalyzed reactions have been utilized for various transformations, including C-N bond formation in Chan-Lam couplings and in the synthesis of pyrrolo[1,2-a]quinoxalines through oxidative cyclization. rsc.org Copper catalysis can also mediate carbomagnesiation reactions of N-sulfonyl ynamides to produce metalated pyrrolo[2,3-d]pyrimidines, which can be further functionalized. nih.gov
Rhodium(III)-catalyzed intramolecular annulation and aromatization reactions have been reported for the synthesis of pyrrolo[1,2-a]quinolines, showcasing the potential of rhodium catalysis in constructing fused heterocyclic systems. nih.gov These methodologies, while not directly reported for this compound, represent promising avenues for future synthetic explorations.
Advances in Scalable Synthetic Routes for Pyrrolo[2,3-c]pyridine Compounds
The development of scalable synthetic routes is crucial for the practical application of pyrrolo[2,3-c]pyridine derivatives. While specific large-scale syntheses of this compound are not extensively documented in publicly available literature, general strategies for the scalable synthesis of related compounds have been reported.
One notable example is the development of a facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones, which was successfully scaled up to a 1.5 mol quantity without a decrease in yield. nih.gov This synthesis utilized an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. Such approaches, focusing on operationally simple and high-yielding reactions, are essential for large-scale production.
Furthermore, one-pot, multi-component reactions are gaining attention for their efficiency and atom economy, which are desirable features for scalable synthesis. scielo.org.mx The development of such processes for the synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core could significantly improve the accessibility of this compound and its derivatives.
Chemical Reactivity and Derivatization of 7 Methyl 1h Pyrrolo 2,3 C Pyridine 3 Carbaldehyde
Transformations at the Carbaldehyde Moiety (C3)
The aldehyde group at the C3 position is a key site for chemical modifications, readily undergoing oxidation, reduction, and various condensation reactions.
Oxidation Reactions of the Aldehyde Group
The aldehyde functionality of pyrrolo[2,3-c]pyridine systems can be oxidized to the corresponding carboxylic acid. While specific studies on 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are not extensively documented, analogous transformations on related heterocyclic aldehydes are well-established. For instance, the oxidation of similar aromatic aldehydes to carboxylic acids is a common synthetic procedure. nih.gov This transformation is a critical step in the synthesis of various biologically active compounds and functional materials.
Table 1: Hypothetical Oxidation of this compound
| Starting Material | Product | Reagent Example |
| This compound | 7-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | Potassium permanganate (B83412) (KMnO4) or Silver(I) oxide (Ag2O) |
Reduction Reactions of the Aldehyde Group
The reduction of the aldehyde group provides the corresponding primary alcohol, (7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol. This reaction is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.commasterorganicchemistry.com This transformation is fundamental in synthetic organic chemistry for converting aldehydes to alcohols, which can then serve as precursors for further functionalization. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Reduction of Aldehydes to Primary Alcohols
| Reactant | Product | Reducing Agent |
| Aldehyde | Primary Alcohol | Sodium Borohydride (NaBH4) |
Condensation Reactions for Formation of Imines, Oximes, and Hydrazones
The carbonyl carbon of the aldehyde is electrophilic and readily reacts with nucleophiles, particularly primary amines and their derivatives, to form a variety of condensation products. These reactions are typically reversible and may require acidic or basic catalysis.
Imines (Schiff Bases): Reaction with primary amines yields imines. This reaction is a cornerstone of combinatorial chemistry for the generation of diverse molecular libraries.
Oximes: Condensation with hydroxylamine (B1172632) produces oximes. semanticscholar.org Oximes are important intermediates in organic synthesis and are found in some biologically active molecules.
Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines affords hydrazones. google.com Hydrazones are utilized as intermediates in various synthetic transformations, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis.
Table 3: Condensation Reactions of the Aldehyde Group
| Nucleophile | Product |
| Primary Amine (R-NH2) | Imine (Schiff Base) |
| Hydroxylamine (NH2OH) | Oxime |
| Hydrazine (NH2NH2) | Hydrazone |
Other Nucleophilic and Electrophilic Reactions of the Carbonyl
Beyond the aforementioned reactions, the carbaldehyde group can participate in a range of other nucleophilic and electrophilic reactions, further expanding its synthetic utility. These can include reactions with organometallic reagents to form secondary alcohols or participation in various multi-component reactions.
Reactivity of the Pyrrole (B145914) Nitrogen (N1)
The nitrogen atom of the pyrrole ring (N1) possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is influenced by the aromaticity of the pyrrole ring.
N-Alkylation and N-Acylation Reactions
The pyrrole nitrogen can be functionalized through alkylation and acylation reactions. These reactions typically require a base to deprotonate the N-H group, thereby increasing its nucleophilicity.
N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen can be achieved using alkyl halides in the presence of a suitable base. princeton.edu This modification can significantly impact the electronic properties and biological activity of the molecule.
N-Acylation: The pyrrole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides. semanticscholar.org This reaction introduces an acyl group, which can serve as a protecting group or as a point for further derivatization.
Table 4: N-Functionalization of the Pyrrole Ring
| Reaction | Reagent |
| N-Alkylation | Alkyl Halide (e.g., CH3I) |
| N-Acylation | Acyl Chloride (e.g., CH3COCl) |
N-Protection and Deprotection Strategies
The pyrrole nitrogen of this compound often requires protection to prevent unwanted side reactions during subsequent functionalization steps. The choice of the protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Commonly employed N-protecting groups for pyrrole and its derivatives include the tert-butyloxycarbonyl (Boc) and tosyl (Ts) groups.
N-tert-Butoxycarbonyl (Boc) Protection and Deprotection: The Boc group is typically introduced by reacting the substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP). wikipedia.org This method is valued for its mild conditions and high efficiency.
Deprotection of the N-Boc group is readily achieved under acidic conditions. wikipedia.org Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrochloric acid in methanol, effectively removes the Boc group. wikipedia.org For substrates sensitive to strong acids, milder conditions such as using solid acid catalysts or specific Lewis acids can be employed. wikipedia.orgresearchgate.net
N-Tosyl (Ts) Protection and Deprotection: The tosyl group offers greater stability towards acidic and some oxidative conditions compared to the Boc group. It is introduced by reacting the pyrrole nitrogen with tosyl chloride (TsCl) in the presence of a base.
Removal of the tosyl group is typically accomplished under reductive conditions or by using strong bases. researchgate.net For instance, treatment with potassium hydroxide (B78521) in ethanol (B145695) can facilitate the cleavage of the N-Ts bond. researchgate.net
| Protecting Group | Protection Reagents | Deprotection Conditions |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP) | Strong acids (e.g., TFA, HCl) wikipedia.org |
| Tosyl (Ts) | Tosyl chloride (TsCl), Base | Strong bases (e.g., KOH), Reductive cleavage researchgate.net |
Electrophilic Aromatic Substitution on the Pyrrolo[2,3-c]pyridine Core
The pyrrole ring of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core is electron-rich and thus highly susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the activating effect of the pyrrole nitrogen and the existing substituents.
A key example of electrophilic substitution on the pyrrole moiety is the Vilsmeier-Haack reaction, which is used to introduce a formyl group. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich pyrrole ring, followed by hydrolysis to yield the aldehyde. rsc.org For the parent 7-methyl-1H-pyrrolo[2,3-c]pyridine, this reaction would be expected to occur at the C3 position, leading to the formation of the title compound, this compound.
Halogenation is another important electrophilic substitution reaction. Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of pyrrole and its derivatives. nih.govresearchgate.net The reaction typically proceeds under mild conditions and exhibits high regioselectivity, favoring substitution at the electron-rich positions of the pyrrole ring.
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring of the pyrrolo[2,3-c]pyridine system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAᵣ), particularly when activated by electron-withdrawing groups or when a good leaving group is present at a suitable position. The presence of a halogen, such as chlorine or bromine, at the C4-position of the pyridine ring makes it susceptible to displacement by various nucleophiles.
Studies on related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine systems have shown that amination can be achieved under acidic conditions with anilines. nih.govntnu.no The reaction proceeds via a protonation event, which further activates the pyridine ring towards nucleophilic attack. ntnu.no The success of these reactions is influenced by the electronic and steric properties of the incoming nucleophile. nih.gov
Exploiting Bromine and Other Halogen Reactivity for Diversification
The introduction of a halogen atom, particularly bromine, onto the this compound scaffold opens up a vast array of possibilities for further molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Cross-Coupling: A bromine atom on the pyridine or pyrrole ring can be readily coupled with a variety of boronic acids or their esters in a Suzuki cross-coupling reaction. mdpi.com This reaction, catalyzed by a palladium complex in the presence of a base, is a powerful tool for introducing aryl, heteroaryl, or alkyl groups. mdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halogenated substrate with a wide range of primary and secondary amines. beilstein-journals.org Palladium catalysts in combination with specific ligands and a base are typically employed to facilitate this transformation. beilstein-journals.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov
The table below summarizes these key palladium-catalyzed cross-coupling reactions that can be utilized to diversify halogenated derivatives of this compound.
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki Cross-Coupling | Halide + Boronic Acid/Ester | Palladium Catalyst + Base | C-C |
| Buchwald-Hartwig Amination | Halide + Amine | Palladium Catalyst + Ligand + Base | C-N |
| Sonogashira Coupling | Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (alkynyl) |
Role As a Building Block and Intermediate in Advanced Organic Synthesis
Precursor for More Complex Heterocyclic Architectures
The structure of 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is primed for elaboration into more intricate heterocyclic systems. The aldehyde functional group is a key reactive site, enabling a variety of chemical transformations. For instance, it can readily undergo condensation reactions with a wide range of nucleophiles, such as amines and active methylene (B1212753) compounds, to introduce new ring systems.
One common application of similar aromatic aldehydes is in the construction of fused heterocyclic scaffolds. For example, a reaction with a dinucleophile can lead to the formation of a new ring fused to the parent pyrrolo[2,3-c]pyridine core. The specific nature of the resulting heterocyclic architecture can be tailored by the choice of the reaction partner.
| Reagent Type | Resulting Heterocycle (Example) | Reaction Type |
| Hydrazine (B178648) derivatives | Pyrazolo[4,3-c]pyrrolo[2,3-c]pyridine | Condensation/Cyclization |
| Amidines | Pyrimido[4,5-c]pyrrolo[2,3-c]pyridine | Condensation/Cyclization |
| β-ketoesters | Pyrido[4,3-c]pyrrolo[2,3-c]pyridinone | Knoevenagel condensation/Cyclization |
These reactions highlight the utility of the aldehyde group as a versatile handle for the annulation of additional heterocyclic rings, thereby expanding the structural diversity accessible from this starting material.
Utility in the Construction of Functionalized Polycyclic Systems
Beyond the synthesis of discrete heterocyclic systems, this compound is instrumental in the assembly of more extensive functionalized polycyclic systems. The pyrrolo[2,3-c]pyridine core itself can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the attachment of additional aromatic or aliphatic rings.
The aldehyde group can be converted into other functional groups that are amenable to cyclization reactions. For example, reduction of the aldehyde to an alcohol, followed by conversion to a leaving group, can set the stage for an intramolecular cyclization onto the pyridine (B92270) or pyrrole (B145914) ring, or a suitably positioned substituent. Furthermore, the aldehyde can be used to introduce a side chain that can subsequently undergo a ring-closing metathesis or a Heck reaction to form a new carbocyclic or heterocyclic ring.
The development of polycyclic structures is of significant interest in medicinal chemistry, as these rigid scaffolds can present functional groups in a well-defined three-dimensional arrangement, which is often crucial for biological activity.
Application in Cascade and Domino Reaction Sequences
Cascade and domino reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation, without the need to isolate intermediates. rsc.orgresearchgate.net This approach leads to a significant increase in molecular complexity in a highly efficient manner. The structural features of this compound make it an excellent candidate for use in such reaction sequences.
For instance, a domino reaction could be initiated by the reaction of the aldehyde with a suitable reagent, which then triggers a series of intramolecular transformations. An example could involve an initial Knoevenagel condensation, followed by an intramolecular Michael addition and a subsequent cyclization, all occurring in a single pot. Such sequences are highly valuable for the rapid construction of complex molecular frameworks from simple precursors. The strategic placement of the methyl group on the pyridine ring can also influence the regioselectivity of these cascade processes.
| Initiating Reaction | Subsequent Steps | Resulting Structure Type |
| Knoevenagel condensation | Intramolecular Michael addition, Cyclization | Fused polycyclic system |
| Pictet-Spengler reaction | Aromatization | β-carboline analogue |
| Ugi reaction | Post-condensation cyclization | Complex heterocyclic scaffold |
Contributions to Libraries of Structurally Diverse Compounds for Screening
In the field of drug discovery and materials science, the generation of compound libraries containing a wide range of structurally diverse molecules is crucial for identifying new lead compounds with desired properties. The pyrrolo[2,3-c]pyridine scaffold, often referred to as an azaindole, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.net
This compound is an ideal starting point for the creation of such libraries. The aldehyde functionality allows for a multitude of chemical modifications, enabling the introduction of a wide variety of substituents and functional groups. Through parallel synthesis techniques, a large number of derivatives can be prepared from this single precursor.
For example, a library of imines can be readily synthesized by reacting the aldehyde with a diverse set of primary amines. Similarly, a library of alcohols can be generated through reduction of the aldehyde and subsequent esterification or etherification with a range of carboxylic acids or alkyl halides. These libraries can then be screened for biological activity or other desirable properties, facilitating the discovery of new therapeutic agents or functional materials. The 7-azaindole (B17877) framework is known to be a key component in a number of kinase inhibitors, and thus, libraries based on this scaffold are of particular interest in cancer research. nih.gov
Molecular Interactions and Biological Target Modulation Research
Investigation of Protein Kinase Inhibition by Pyrrolo[2,3-c]pyridine Scaffolds
The pyrrolopyridine core is a key pharmacophore in the design of kinase inhibitors. Its planar structure and hydrogen bonding capabilities, owing to the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group, enable it to form crucial interactions within the hinge region of kinase active sites, a common feature for ATP-competitive inhibitors. Different isomers of the pyrrolopyridine scaffold have been explored for their potential to inhibit various kinases involved in cell signaling and proliferation.
While direct studies on 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as an FGFR inhibitor are not extensively documented, research on the related 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent inhibitory activity against FGFRs. nih.gov Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making it an attractive therapeutic target. nih.gov
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been identified as pan-FGFR inhibitors, showing activity against FGFR1, FGFR2, and FGFR3. nih.gov Structure-activity relationship (SAR) studies have led to the development of compounds with low molecular weight and high ligand efficiency. nih.gov For instance, optimization of a lead compound from this series resulted in a derivative, compound 4h , with significantly improved potency against FGFR1–4. nih.gov
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| Compound 4h | 7 | 9 | 25 | 712 |
These findings highlight the potential of the pyrrolopyridine scaffold to be developed into effective FGFR inhibitors. The key interactions typically involve hydrogen bonds with the kinase hinge region and hydrophobic interactions within the ATP-binding pocket.
Monopolar spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.gov Its overexpression in several cancers makes it a compelling target for oncology drug discovery. nih.gov Research into MPS1 inhibitors has explored the 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the [2,3-c] series. nih.gov
Structure-based design has led to the discovery of potent and selective MPS1 inhibitors derived from the 1H-pyrrolo[3,2-c]pyridine core. nih.gov These compounds have been shown to stabilize an inactive conformation of MPS1, where the activation loop is arranged in a manner that prevents the binding of both ATP and substrate peptides. nih.gov The optimization of a high-throughput screening hit led to a highly potent inhibitor, CCT251455, which demonstrated excellent translation from biochemical to cell-based potency. nih.gov
| Compound | P-MPS1 IC50 (μM) | HCT116 GI50 (μM) |
|---|---|---|
| CCT251455 | 0.04 | 0.16 |
This research underscores the adaptability of the pyrrolopyridine scaffold for targeting specific kinase conformations, leading to potent and selective inhibition.
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in crucial cellular processes like cell proliferation and survival. koreascience.kr Its dysregulation is implicated in various diseases, including cancer. The pyrrolo[2,3-b]pyridine scaffold has been investigated for its potential to yield SGK1 inhibitors. koreascience.kr The structural similarity of this scaffold to the core of known SGK1 inhibitors suggests its utility in designing novel modulators of this kinase. koreascience.kr While specific inhibitory data for this compound is not available, the broader class of pyrrolopyridine derivatives continues to be a subject of interest in the development of SGK1-targeted therapies.
Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)
Beyond kinases, the pyrrolopyridine scaffold has also been utilized in the development of modulators for other important drug target classes, such as G protein-coupled receptors (GPCRs).
The 1H-pyrrolo[2,3-c]pyridine scaffold, which is the core of this compound, has been successfully employed in the discovery of allosteric antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov Specifically, a series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides were identified as novel and potent mGluR5 antagonists. nih.gov
Allosteric modulators offer a more subtle way of controlling receptor activity compared to orthosteric ligands. In this case, the pyrrolo[2,3-c]pyridine derivatives bind to a site on the receptor distinct from the glutamate binding site, leading to a conformational change that inhibits receptor activation. nih.gov Medicinal chemistry efforts focused on modifying substituents on the heterocyclic core to enhance physicochemical properties, such as aqueous solubility, while maintaining high in vitro potency. nih.gov This research demonstrates the utility of the 1H-pyrrolo[2,3-c]pyridine scaffold in targeting GPCRs and developing allosteric modulators with therapeutic potential.
Enzyme Active Site Interactions and Molecular Recognition Mechanisms
The efficacy of pyrrolopyridine-based compounds as inhibitors of various enzymes, particularly kinases, stems from their ability to form specific and stable interactions within the enzyme's active site. Molecular docking studies of related pyrrolopyrimidine derivatives have provided insights into these molecular recognition mechanisms.
The pyrrolopyridine core often acts as a scaffold that orients various substituents to interact with specific residues in the active site. The nitrogen atoms in the bicyclic system are frequently involved in forming hydrogen bonds with the hinge region of kinases, mimicking the interaction of the adenine (B156593) base of ATP. This is a common binding mode for many ATP-competitive kinase inhibitors.
Elucidation of Ligand-Protein Binding Characterization in Biochemical Assays
The 7-azaindole (B17877) framework is recognized as a "kinase privileged fragment" due to its exceptional ability to interact with the ATP-binding site of protein kinases. chemicalbook.comjst.go.jp Biochemical assays are fundamental in characterizing these interactions. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. chemicalbook.comdepositolegale.it This configuration allows for the formation of two crucial hydrogen bonds with the "hinge" region of a kinase, mimicking the binding of adenine from ATP. chemicalbook.comjst.go.jp
Enzymatic assays are commonly employed to quantify the inhibitory potency of compounds featuring this scaffold. These assays measure the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC50). For instance, various 7-azaindole derivatives have been evaluated for their inhibitory activity against kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase, with some compounds demonstrating IC50 values in the nanomolar range. nih.gov Similarly, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), with their potency determined through such biochemical evaluations. researchgate.netrsc.org
Beyond kinase inhibition, high-throughput screening of 7-azaindole derivatives has been used to identify molecules that disrupt protein-protein interactions, such as the binding between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov
Structural Biology Insights from Co-crystallization Studies (e.g., with related pyrrolopyridine scaffolds)
X-ray co-crystallography has provided atomic-level details of how the 7-azaindole scaffold and its derivatives bind to their protein targets. Analysis of numerous co-crystal structures from the Protein Data Bank (PDB) reveals that these compounds can adopt several distinct binding modes within the kinase ATP pocket. chemicalbook.comdepositolegale.it
These binding orientations are typically categorized as:
Normal Mode: The most common orientation, where the pyrrole NH donates a hydrogen bond to the backbone carbonyl of a hinge residue, and the pyridine N7 accepts a hydrogen bond from a backbone NH of another hinge residue. chemicalbook.comdepositolegale.it
Flipped Mode: The 7-azaindole ring is rotated 180 degrees relative to the normal mode, altering the hydrogen bonding pattern with the hinge residues. chemicalbook.comdepositolegale.it
Non-Hinge Mode: In some cases, particularly when the molecule contains another hinge-binding motif, the 7-azaindole moiety may bind to a different part of the ATP pocket, not directly interacting with the hinge. chemicalbook.comdepositolegale.it
These structural studies are crucial for structure-based drug design, allowing researchers to rationally modify the scaffold to improve potency and selectivity. jst.go.jp For example, co-crystal structures of related pyrrolopyrimidine inhibitors with Colony-Stimulating Factor 1 Receptor (CSF1R) have guided the development of more potent and selective drug candidates. mdpi.comnih.gov
| Binding Mode | Description | Hydrogen Bonding Pattern with Kinase Hinge |
| Normal | Most frequently observed binding orientation. | Bidentate hydrogen bonds are formed with the backbone amides of hinge amino acid residues. chemicalbook.com |
| Flipped | The 7-azaindole moiety is rotated 180° compared to the "normal" mode. | The hydrogen bond donor and acceptor roles with the hinge residues are altered. chemicalbook.comdepositolegale.it |
| Non-Hinge | The 7-azaindole group binds to a site other than the hinge region. | Occurs when the compound possesses an alternative hinge-binding motif. chemicalbook.comdepositolegale.it |
Modulation of Cellular Biological Processes in Model Systems
The biochemical interactions of this compound and related compounds translate into measurable effects on cellular behavior. In vitro model systems are essential for studying these effects.
Research on Effects on Cellular Proliferation in In Vitro Assays
A primary focus of research on this class of compounds is their anti-proliferative activity, particularly in cancer cell lines. The effect on cell proliferation is commonly measured using assays such as the MTT assay, which assesses metabolic activity, or the Bromodeoxyuridine (BrdU) incorporation assay, which directly measures DNA synthesis. mdpi.comnih.gov
Studies have demonstrated that derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold can significantly suppress the proliferation of various cancer cells, including those from gastric, lung, and breast cancers. nih.govnih.gov For instance, one study found that a 7H-pyrrolo[2,3-d]pyrimidine derivative reduced the viability of MKN28 and MKN74 gastric cancer cells to approximately 21% and 23%, respectively, at a 50 µM concentration. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.org
Studies on Induction of Apoptosis in Cellular Models
Beyond inhibiting proliferation, many pyrrolopyridine and pyrrolopyrimidine derivatives have been shown to actively induce programmed cell death, or apoptosis. The induction of apoptosis is a key mechanism for effective anti-cancer agents. nih.gov
Several methods are used to detect apoptosis in cellular models:
Flow Cytometry: This technique can identify apoptotic cells by staining with markers like Annexin V or by analyzing DNA content, which reveals a characteristic "sub-G1" peak. nih.govnih.gov
Hoechst Staining: A fluorescent stain that binds to DNA. In apoptotic cells, it reveals chromatin condensation and nuclear fragmentation, resulting in intense blue fluorescence. nih.gov
Western Blotting: This method detects changes in the levels of key apoptosis-regulating proteins. Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown an increase in pro-apoptotic proteins like activated caspases and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov
| Assay Method | Principle | Typical Apoptotic Observation |
| Flow Cytometry | Measures fluorescence of stained cells to quantify cell cycle phases. | Accumulation of cells in the sub-G1 phase. nih.gov |
| Hoechst Staining | Fluorescent staining of DNA in the cell nucleus. | Chromatin condensation and presence of apoptotic bodies. nih.gov |
| Western Blot | Detects specific proteins involved in the apoptotic cascade. | Increased levels of cleaved caspases and Bax; decreased levels of Bcl-2. nih.gov |
Investigations into Cellular Migration and Invasion Mechanisms
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The impact of pyrrolopyridine-based compounds on these processes is often investigated using in vitro assays. The wound healing or "scratch" assay is a common method, where a gap is created in a confluent monolayer of cells. nih.govnih.gov The rate at which cells migrate to close the gap is measured over time.
Research has shown that certain 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine derivatives can significantly inhibit the migration of cancer cells, such as breast cancer (4T1, MDA-MB-231) and glioblastoma (U-87MG) cell lines. rsc.orgnih.gov Furthermore, a specific 1H-pyrrolo[2,3-b]pyridine derivative was found to inhibit the migration of hepatic stellate cells, a key process in the development of liver fibrosis. nih.gov
Mechanisms Underlying Target Selectivity and Polypharmacology
While the 7-azaindole scaffold is a privileged structure for binding to the highly conserved ATP pocket of kinases, this can also lead to activity against multiple kinases, a phenomenon known as polypharmacology. This can be therapeutically beneficial, as in the case of multi-targeted kinase inhibitors, or it can be a source of off-target effects. nih.govnih.gov
Significant research efforts are dedicated to achieving target selectivity. This is often accomplished through medicinal chemistry by modifying the substituents on the core scaffold. These modifications can exploit subtle differences in the amino acid residues surrounding the ATP binding site of different kinases. For example, the development of highly selective CSF1R inhibitors from a pyrrolo[2,3-d]pyrimidine scaffold was achieved by designing compounds that preferentially bind to a specific inactive conformation of the kinase, known as the "DFG-out" state. nih.goved.ac.uk Similarly, detailed analysis of the binding modes within different JAK isoforms allowed for the rational design of a JAK1-selective inhibitor based on a 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov Conversely, the scaffold can be intentionally decorated to create dual inhibitors, such as compounds that potently inhibit both CDK9/CyclinT and Haspin kinase. nih.gov
Structure Activity Relationship Sar and Rational Design Studies
Impact of Substituent Variation on Biological Activity and Target Engagement
The biological profile of compounds derived from the 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde core is highly dependent on the nature and position of its substituents. SAR studies explore how modifications to the 7-methyl group, the 3-carbaldehyde moiety, and the pyrrolopyridine core affect interactions with biological targets.
The methyl group at the 7-position of the pyridine (B92270) ring can significantly influence the compound's biological activity and properties. Its role can be multifaceted, affecting steric interactions, metabolic stability, and lipophilicity.
Steric Influence and Hydrophobic Interactions: The 7-methyl group occupies a specific region of space that can either be favorable or unfavorable for binding to a target protein. In some cases, this group can fit into a small hydrophobic pocket within the active site, leading to enhanced binding affinity.
Impact on Potency: The influence of a methyl group on potency is highly context-dependent. For a series of pyrrolo[3,4-c]pyridine derivatives, the removal of a methyl group from the pyridine ring resulted in a significant loss of antimycobacterial activity, highlighting its critical contribution to the biological effect. nih.gov
| Scaffold | Substituent at Pyridine Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine | Methyl | Presence is critical for antimycobacterial activity. | nih.gov |
| Pyrrolo[3,4-c]pyridine | None (removal of methyl) | Significant loss of activity. | nih.gov |
The carbaldehyde group at the C3-position of the pyrrole (B145914) ring is a versatile functional group that can serve as both a key pharmacophoric element and a synthetic handle for further molecular elaboration.
Hydrogen Bonding: The aldehyde oxygen is a hydrogen bond acceptor, which can form crucial interactions with hydrogen bond donors (e.g., backbone N-H groups of amino acids like serine or glycine) in a protein's active site. This interaction can help to anchor the ligand in the correct orientation for optimal binding.
Synthetic Handle: The aldehyde functionality is reactive and allows for the straightforward synthesis of a wide array of derivatives. For instance, it can be converted into oximes, imines, or alcohols, or used in reductive amination reactions to introduce diverse substituents. This chemical tractability makes the 3-carbaldehyde a valuable position for exploring the SAR of the surrounding chemical space. In studies on related 1H-pyrrolo[2,3-b]pyridine scaffolds, the 3-carbaldehyde has been modified to produce derivatives like oximes, demonstrating its utility in generating compound libraries for biological screening. nih.gov
Modifications at the N1-position of the pyrrole ring and other positions on the bicyclic core are critical for modulating biological activity. The N1-H group, in particular, often plays a key role in target engagement.
N1-Position: The pyrrole N-H group is a hydrogen bond donor and frequently forms a key interaction with a hydrogen bond acceptor in the hinge region of protein kinases. nih.gov Substitution at this position can, therefore, have a profound impact on activity. For example, N-methylation of a related pyrrolo[3,2-b]pyridine resulted in an inactive compound, suggesting the N-H is essential for binding. Conversely, in other contexts, substitution at N1 with specific groups can access new binding pockets or improve physicochemical properties.
| Scaffold | Position | Substituent | Target | Impact on Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | C5 | Unsubstituted | JAK3 | 1100 nM | researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine | C5 | Carboxamide | JAK3 | 1600 nM | researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine | C4 | Cyclohexylamino | JAK3 | Potent Inhibition | researchgate.net |
Rational Design Principles for Pyrrolo[2,3-c]pyridine Derivatives
Rational drug design leverages structural insights and physicochemical principles to guide the optimization of lead compounds. For pyrrolo[2,3-c]pyridine derivatives, common strategies include fragment-based approaches, scaffold hopping, and bioisosteric replacement.
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds. It involves screening small, low-molecular-weight fragments that typically bind to the target with low affinity but do so efficiently.
Ligand Efficiency (LE): LE is a key metric in FBDD used to assess the quality of a fragment hit. It normalizes the binding affinity of a compound for its size, typically calculated as the binding energy per non-hydrogen atom. csmres.co.uknih.gov Fragments with high LE are considered excellent starting points for optimization because they demonstrate a high-quality interaction with the target. researchgate.net The goal during lead optimization is to grow the fragment into a more potent molecule while maintaining or only slightly decreasing its LE. csmres.co.uk
Azaindoles in FBDD: The azaindole core is a common scaffold used in FBDD programs for kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP. nih.gov A fragment like 7-methyl-1H-pyrrolo[2,3-c]pyridine could be identified in a screen and then elaborated at the 3-position (from the carbaldehyde) to grow into a pocket of the target protein, progressively increasing potency.
Scaffold hopping and bioisosteric replacement are strategies used to modify the core structure of a lead compound to improve its properties while retaining its key binding interactions.
Bioisosterism: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is an excellent bioisostere of the indole (B1671886) ring. nih.gov Replacing an indole with an azaindole can introduce a nitrogen atom that may form an additional hydrogen bond, alter the molecule's pKa, and improve aqueous solubility, all of which can enhance its drug-like properties. nih.govnih.gov
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a chemically different scaffold that preserves the essential 3D arrangement of key functional groups. For example, a known pyrazolone-based inhibitor could be "hopped" to a novel azaindole scaffold to overcome issues with the original core, such as poor pharmacokinetics or patentability. acs.org This approach has been successfully applied in the development of SHP2 inhibitors, where a pyrazolone (B3327878) core was replaced with an azaindole to improve inhibitor characteristics. acs.org This principle is also demonstrated in the design of CSF1R inhibitors, where fragments from an existing drug were incorporated onto a different pyrrolopyrimidine scaffold. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold, which is closely related to the 1H-pyrrolo[2,3-c]pyridine core, several 3D-QSAR studies have been conducted to guide the rational design of new, more potent inhibitors for various protein targets. researchgate.netnih.govnih.gov These studies are crucial for predicting the activity of novel compounds and understanding the key structural features required for biological function.
Commonly employed 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These analyses generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity.
A study on 7-azaindole derivatives as inhibitors of Trk A kinase, a target in cancer therapy, developed robust CoMFA and CoMSIA models. researchgate.neteurekaselect.com The models showed high statistical significance, with conventional determination coefficients (R²) of 0.98 for both CoMFA and CoMSIA, and leave-one-out cross-validation coefficients (Q²) of 0.51 and 0.64, respectively. researchgate.neteurekaselect.com The predictive power of these models was confirmed with an external test set of compounds. researchgate.net
Similarly, 3D-QSAR studies on azaindole derivatives as Aurora B kinase inhibitors also yielded a statistically significant CoMSIA model with a high correlation coefficient (r² = 0.987). nih.gov The contour maps generated from these models, often used in conjunction with molecular docking, provide detailed information about the structural requirements for optimal activity. nih.gov For instance, the models might indicate that a bulky substituent is favored in one region, while a hydrogen bond donor is preferred in another to enhance binding affinity.
Key findings from QSAR studies on related azaindole scaffolds include:
ROCK-2 Inhibitors : A 3D-QSAR study revealed that an electropositive group linked to a methoxy-benzene ring would enhance biological activity, while bulkier substitutions were preferred in the methyl dihydroindole region. nih.gov It was also found that a hydrogen bond donor at the R₁ position improved inhibitory activity. nih.gov
Aurora B Kinase Inhibitors : The 3D contour maps provided clear structural requirements for better activity, enabling the researchers to design a set of novel inhibitors with predicted high potency. nih.gov
Trk A Inhibitors : The concordance between CoMFA/CoMSIA contour maps and docking results provided valuable information for designing new and potent Trk A inhibitors. researchgate.neteurekaselect.com
The statistical robustness of these models is critical for their predictive power. The table below summarizes the key statistical parameters from a representative QSAR study on 7-azaindole derivatives.
| Model | R² (Conventional) | Q² (Cross-Validated) | R²test (External Validation) | Reference |
| CoMFA (Trk A) | 0.98 | 0.51 | 0.74 | researchgate.neteurekaselect.com |
| CoMSIA (Trk A) | 0.98 | 0.64 | 0.80 | researchgate.neteurekaselect.com |
| CoMSIA (Aurora B) | 0.987 | 0.575 | Not Reported | nih.gov |
While these studies were not performed specifically on this compound, the principles and findings are highly relevant. The insights gained from QSAR models of the broader azaindole class provide a predictive framework to guide the modification of this specific compound to enhance its activity against various biological targets.
Theoretical and Computational Chemistry Studies
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, and a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design, offering a window into the binding modes and affinities that govern molecular recognition.
Molecular Docking studies on scaffolds related to pyrrolopyridines have been instrumental in identifying potential therapeutic targets. For instance, docking studies performed on 7H-pyrrolo[2,3-d]pyrimidine derivatives have successfully elucidated their binding modes within the ATP-binding site of kinases like Focal Adhesion Kinase (FAK) and P21-Activated Kinase 4 (PAK4). nih.govnih.gov These studies typically show that the pyrrolopyridine core can form crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. The aldehyde group on the 3-position and the methyl group on the 7-position of the target compound would be analyzed for their potential to form additional hydrogen bonds, hydrophobic interactions, or steric clashes within the active site, thereby influencing binding affinity and selectivity.
Molecular Dynamics (MD) Simulations extend the static picture provided by docking into a dynamic view of the ligand-receptor complex over time. For related pyridine-thiazole hybrids and 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been used to assess the stability of the docked pose and to understand the thermodynamic properties of binding. nih.govnih.govresearchgate.netmdpi.com An MD simulation for a complex involving this compound would track the conformational changes of both the ligand and the protein, the stability of key hydrogen bonds, and the role of water molecules in the binding interface. The results, often analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the predicted binding mode and reveal subtle, dynamic interactions not apparent from docking alone. nih.govresearchgate.net
The table below summarizes typical interactions observed in docking studies of similar heterocyclic compounds, which would be investigated for this compound.
| Interaction Type | Potential Interacting Group on Compound | Typical Interacting Residue in Protein |
| Hydrogen Bond | Pyrrole (B145914) N-H, Pyridine (B92270) N, Carbaldehyde O | Hinge Region (e.g., Alanine, Cysteine) |
| Hydrophobic | Methyl group, Aromatic rings | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Pyrrolopyridine ring system | Phenylalanine, Tyrosine, Tryptophan |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide a detailed understanding of the electronic structure, charge distribution, and reactivity of this compound, which are critical for predicting its chemical behavior and interaction with biological targets.
By calculating molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For a molecule like this compound, these calculations can identify the most likely sites for nucleophilic or electrophilic attack. For example, similar calculations on 3-pyridinecarbaldehyde have been used to model reaction mechanisms. researchgate.net
Furthermore, quantum chemical methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In the case of this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, indicating these are regions favorable for electrophilic attack or hydrogen bond donation from a receptor. These detailed electronic insights are invaluable for refining force fields used in MD simulations and for understanding structure-activity relationships (SAR).
Pharmacophore Modeling and Virtual Screening Applications in Compound Discovery
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be generated from a set of known active molecules or from the ligand-binding site of a target protein.
For a scaffold like 7-methyl-1H-pyrrolo[2,3-c]pyridine, a pharmacophore model would likely include features such as:
A hydrogen bond donor (the pyrrole N-H).
A hydrogen bond acceptor (the pyridine N and/or the carbaldehyde oxygen).
An aromatic ring feature.
A hydrophobic feature (the methyl group).
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. rsc.orgresearchgate.net This process rapidly filters millions of compounds to identify those that match the pharmacophore model, thus having a higher probability of being active against the target of interest. researchgate.net This approach allows for the efficient discovery of novel compounds with diverse chemical scaffolds that possess the key features of the 7-methyl-1H-pyrrolo[2,3-c]pyridine framework, accelerating the hit-to-lead process in drug discovery.
Conformational Analysis and Stereochemical Considerations in Solution and at Binding Sites
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments, such as in solution or when bound to a receptor.
For this compound, a key area for conformational analysis is the rotation around the single bond connecting the carbaldehyde group to the pyrrole ring. This rotation determines the orientation of the aldehyde's oxygen and hydrogen atoms relative to the core ring system. Computational methods, such as DFT, can be used to calculate the rotational energy barrier and identify the most stable conformers (e.g., syn vs. anti). researchgate.net
Understanding the preferred conformation is crucial because only specific conformations may be able to fit productively into a protein's binding site. The energy required to adopt the "bioactive" conformation from the lowest-energy solution conformation is a critical factor in binding affinity. Stereochemical considerations, although less complex for this largely planar molecule, are still important. The specific 3D arrangement of the functional groups dictates the directionality of interactions like hydrogen bonds, and even subtle changes in conformation can significantly impact biological activity by altering how the molecule presents its pharmacophoric features to the binding site.
Analytical Characterization and Spectroscopic Analysis of Pyrrolo 2,3 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methyl group, the aldehyde proton, and the pyrrole (B145914) N-H proton are expected. The aromatic protons on the pyridine (B92270) and pyrrole rings typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being dictated by their position relative to the nitrogen atoms and the electron-withdrawing carbaldehyde group. The singlet for the aldehyde proton (CHO) is anticipated to be further downfield, generally above δ 9.5 ppm. The methyl group protons (CH₃) would appear as a sharp singlet in the upfield region, likely around δ 2.5-3.0 ppm. The pyrrole N-H proton usually presents as a broad singlet at a high chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and exchange phenomena.
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very high chemical shift, typically in the range of δ 185-195 ppm. The aromatic carbons of the fused ring system would resonate between δ 110-160 ppm. The methyl carbon would give a signal in the upfield region, generally between δ 15-25 ppm. Analysis of related pyrrolopyrimidine derivatives shows the N-methyl carbon appearing around δ 43.8–44.4 ppm, which can serve as a reference for the expected chemical shift of the C7-methyl group in the target compound. mdpi.com For other substituted pyrrolo[3,2-c]pyridine derivatives, characteristic shifts have also been reported, aiding in the assignment of signals for the core heterocyclic structure. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | > 9.5 | Singlet |
| Aromatic H's | 7.0 - 9.0 | Doublet, Singlet |
| Pyrrole NH | > 10.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aldehyde C=O | 185 - 195 |
| Aromatic C's | 110 - 160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. For C₉H₈N₂O, the expected exact mass would be calculated and compared against the experimental value.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak [M]⁺. Subsequent fragmentation could involve the loss of the aldehyde group (CHO), leading to a significant [M-29]⁺ fragment. Other characteristic fragmentations may include the loss of a hydrogen cyanide (HCN) molecule from the pyridine or pyrrole ring, or cleavage of the methyl group. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺. HRMS data for related pyrrolopyrimidine structures have been successfully used to confirm their composition. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its separation from reaction intermediates and byproducts. A reversed-phase HPLC method is generally suitable for this type of polar heterocyclic compound.
A typical setup would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (such as water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govcetjournal.it Detection is commonly performed using a UV detector, with the wavelength set at or near the absorption maximum of the compound, which for azaindole derivatives is often around 254 nm or 280 nm. nih.govresearchgate.netnih.gov The retention time of the main peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. For instance, a reported HPLC analysis of azaindole derivatives utilized a mobile phase of acetonitrile and water (60:40 v/v) with UV detection at 254 nm. nih.gov
Table 3: General HPLC Parameters for Purity Analysis of Pyrrolopyridine Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm or 280 nm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds.
The most prominent and diagnostic peak would be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring should give a moderate to sharp band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the fused rings will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. Finally, C-H bending vibrations will be present in the fingerprint region (below 1400 cm⁻¹). These characteristic bands collectively provide strong evidence for the presence of the key functional moieties of the molecule. uni-rostock.de
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (Methyl) | Stretch | < 3000 |
| Aldehyde C=O | Stretch | 1680 - 1700 |
X-ray Crystallography for Solid-State Structure Determination of Pyrrolopyridine Analogs
While a crystal structure for this compound is not publicly available, X-ray crystallography of closely related pyrrolopyridine and azaindole analogs provides invaluable insight into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions that would be expected for this class of compounds. nih.govresearchgate.net
Analysis of crystal structures of similar pyrrolo[2,3-d]pyrimidine derivatives reveals a planar or near-planar arrangement of the fused heterocyclic ring system. mdpi.comnih.gov In the solid state, these molecules often engage in intermolecular hydrogen bonding, typically involving the pyrrole N-H group as a donor and one of the pyridine nitrogen atoms as an acceptor, leading to the formation of dimers or extended chain structures. Aromatic π-π stacking interactions between the flat heterocyclic rings are also a common feature, contributing to the stability of the crystal lattice. The precise bond lengths within the rings would be influenced by the electronic effects of the methyl and carbaldehyde substituents. Such crystallographic data provides the definitive proof of structure and offers crucial information about the non-covalent interactions that govern the supramolecular assembly of these molecules. nih.gov
Q & A
Q. Table 1: Synthetic Approaches for Pyrrolopyridine Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 3-Bromoacetyl reagent, EtOH, reflux | 65–75 | |
| Vilsmeier-Haack formylation | POCl₃, DMF, 0–5°C | 50–60 | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 70–80 |
Basic: How to purify this compound to ≥95% purity?
Methodological Answer:
Purification strategies depend on the compound’s solubility and polarity:
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit differential solubility. For example, cooling hot saturated solutions yields crystals with >95% purity .
- Column Chromatography : Silica gel (200–300 mesh) with eluents like ethyl acetate/hexane (3:7). Monitor fractions via TLC (Rf ≈ 0.3–0.5) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (10–90% over 20 min) achieve >99% purity for analytical standards .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 175–180 (exact mass depends on substituents) .
- IR : Strong C=O stretch (aldehyde) at 1680–1720 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .
Advanced: How to address regioselectivity challenges in introducing substituents to the pyrrolopyridine core?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Electron-directing groups : Methyl at the 7-position deactivates the adjacent C-6 position, directing electrophiles to C-2 or C-4. Use Friedel-Crafts or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at these positions .
- Protection/deprotection : Temporarily block reactive sites (e.g., aldehyde protection as acetals) to prioritize functionalization at less reactive positions .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic aromatic substitution preferences, guiding experimental design .
Q. Table 2: Regioselectivity in Substitution Reactions
| Reaction Type | Preferred Position | Conditions | Reference |
|---|---|---|---|
| Electrophilic substitution | C-2, C-4 | HNO₃/H₂SO₄, 0°C | |
| Suzuki coupling | C-4 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O |
Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic conditions (pH < 3) : The aldehyde group is prone to hydration, forming geminal diols. Avoid prolonged exposure to HCl or H₂SO₄ .
- Basic conditions (pH > 10) : Enolate formation may occur, leading to decomposition. Use buffered solutions (pH 7–8) during reactions .
- Oxidative conditions : Aldehydes oxidize to carboxylic acids. Stabilize with antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) during storage .
Advanced: What computational methods predict the compound’s reactivity in drug discovery contexts?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases). The pyrrolopyridine core shows affinity for ATP-binding pockets .
- ADMET prediction : SwissADME estimates logP ≈ 1.5–2.0 (moderate lipophilicity) and moderate blood-brain barrier permeability .
- Reactivity indices : Fukui functions (calculated via Gaussian 16) identify nucleophilic sites (C-3 aldehyde) and electrophilic sites (C-7 methyl) for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
